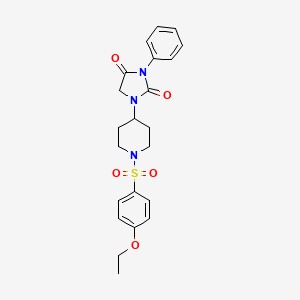

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORURNUPPJUABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

-

Formation of the Piperidine Ring:

- Starting with 4-ethoxybenzenesulfonyl chloride, the piperidine ring is introduced through a nucleophilic substitution reaction with piperidine under basic conditions.

- Reaction conditions: Typically performed in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The target compound’s 4-ethoxyphenylsulfonyl group distinguishes it from analogs with alternative substituents:

- 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione ():

- 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (): Substituent: A 2-methoxybenzoyl group. Molecular Formula: C₂₂H₂₃N₃O₄ (MW: 393.44 g/mol).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Biological Activity |

|---|---|---|---|---|

| Target Compound | C₂₂H₂₃N₃O₅S | 449.50 | 4-Ethoxyphenylsulfonyl | Enzyme inhibition, antimicrobial |

| 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | C₂₄H₂₃N₃O₅ | 449.46 | Benzofuran-2-carbonyl | Antiviral, anticancer |

| 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | C₂₂H₂₃N₃O₄ | 393.44 | 2-Methoxybenzoyl | Anti-inflammatory |

| N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide | C₂₈H₂₈N₄O₅S₂ | 564.68 | Benzhydrylpiperazine, sulfamoyl | Antimicrobial |

Biological Activity

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that exhibits a range of biological activities, primarily due to its unique structural features, including the piperidine and imidazolidine moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory processes. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential. Studies have demonstrated that it acts as an effective inhibitor of acetylcholinesterase (AChE) and urease, with reported IC50 values indicating strong inhibitory effects. For example, some derivatives exhibited IC50 values as low as 0.63 µM against AChE, suggesting high potency compared to standard inhibitors .

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study focused on the structural optimization of piperidine derivatives found that modifications to the sulfonamide group significantly enhanced the potency against sEH. The introduction of electron-withdrawing groups in the phenyl ring improved pharmacokinetic properties, leading to better bioavailability and therapeutic efficacy in vivo .

Study 2: Antimicrobial Efficacy

Another investigation synthesized a series of compounds based on the imidazolidine core and tested their antibacterial activity. The results showed that certain modifications led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Data Table: Biological Activities

| Activity Type | Target | IC50 Values | Comments |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 µM | Highly potent compared to standard |

| Urease | 1.13 µM | Effective urease inhibitor | |

| Antimicrobial Activity | Salmonella typhi | Moderate | Effective against multiple strains |

| Bacillus subtilis | Strong | High efficacy noted |

Q & A

Q. What are the standard synthetic routes for 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and what analytical techniques validate its purity?

The synthesis typically involves:

- Step 1 : Sulfonylation of the piperidine ring using 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the sulfonylated piperidine with a preformed 3-phenylimidazolidine-2,4-dione scaffold via nucleophilic substitution or amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validation : NMR (¹H/¹³C) confirms structural integrity, while HPLC (>95% purity) and mass spectrometry (HRMS) verify purity and molecular weight .

Q. How can researchers design initial biological screening assays for this compound?

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1 nM–100 µM) to determine IC₅₀ values. Fluorescent or colorimetric substrates track activity.

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or ion channels.

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Q. What structural features of this compound suggest potential pharmacological activity?

- The 4-ethoxyphenylsulfonyl group enhances lipophilicity and may improve blood-brain barrier penetration.

- The imidazolidine-2,4-dione core is a known pharmacophore for enzyme inhibition (e.g., dipeptidyl peptidase-4).

- The piperidine ring facilitates interactions with hydrophobic binding pockets in biological targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path search algorithms (e.g., GRRM or AFIR) predict energetically favorable pathways using quantum chemical calculations (DFT).

- Machine learning models analyze reaction databases to suggest optimal solvents (e.g., DMF for polar intermediates) or catalysts (e.g., Pd/C for hydrogenation).

- Transition state analysis identifies rate-limiting steps, enabling targeted optimization (e.g., adjusting temperature for SN2 reactions) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate receptor binding results using surface plasmon resonance (SPR) alongside radioligand assays.

- Metabolic stability testing : Incubate the compound with liver microsomes to rule out false negatives due to rapid degradation.

- Structural analogs : Synthesize derivatives (e.g., replacing the ethoxy group with methoxy) to isolate structure-activity relationships (SAR) .

Q. How can molecular dynamics (MD) simulations elucidate its interaction with biological targets?

- Docking studies (AutoDock Vina, Glide) predict binding poses in target proteins (e.g., kinase ATP-binding sites).

- MD simulations (100 ns+) in explicit solvent (TIP3P water) assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy.

- Free energy calculations (MM/PBSA) quantify binding affinity, correlating with experimental IC₅₀ values .

Q. What experimental designs are critical for SAR studies of this compound?

- Fragment replacement : Systematically modify substituents (e.g., sulfonyl to carbonyl groups) to map pharmacophore requirements.

- 3D-QSAR models : Generate CoMFA or CoMSIA contours using IC₅₀ data from analogs to visualize electrostatic/hydrophobic contributions.

- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., PDB deposition) to guide rational design .

Methodological Considerations

Q. How should researchers handle toxicity and stability challenges during experimentation?

- Stability assays : Monitor compound integrity in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via LC-MS over 24 hours.

- Acute toxicity screening : Use zebrafish embryos (OECD TG 236) to assess LC₅₀ and teratogenicity before mammalian studies.

- Storage : Lyophilize the compound under argon and store at -80°C to prevent hydrolysis of the sulfonyl group .

Q. What advanced separation techniques improve purity for pharmacological studies?

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for >99% purity.

- Chiral separation : Apply cellulose-based chiral stationary phases (e.g., Chiralpak IA) if stereoisomers are present.

- Membrane filtration : Remove endotoxins via tangential flow filtration (TFF) for in vivo applications .

Data Analysis and Reporting

Q. How can researchers statistically validate contradictory results in dose-response studies?

- Bland-Altman plots compare assay reproducibility across labs.

- Hill slope analysis : Ensure slopes fall within 0.8–1.2 for single-site binding; deviations suggest off-target effects.

- Meta-analysis : Pool data from multiple studies using random-effects models to estimate true effect size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.